2-(But-3-en-1-yloxy)ethane-1-thiol
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Overview
Description
2-(But-3-en-1-yloxy)ethane-1-thiol is an organic compound with the molecular formula C6H12OS. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(But-3-en-1-yloxy)ethane-1-thiol can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-). The reaction proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion from the alkyl halide .
Industrial Production Methods
In industrial settings, thiols are often prepared using thiourea as the nucleophile. The reaction between thiourea and an alkyl halide yields an intermediate alkyl isothiourea salt, which is then hydrolyzed with aqueous base to produce the desired thiol .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-1-yloxy)ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group (-SH) acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2) or iodine (I2) are commonly used to oxidize thiols to disulfides.
Reducing Agents: Zinc and acid are used to reduce disulfides back to thiols.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Thioethers: Formed from nucleophilic substitution reactions involving thiols.
Scientific Research Applications
2-(But-3-en-1-yloxy)ethane-1-thiol has various applications in scientific research:
Mechanism of Action
The mechanism by which 2-(But-3-en-1-yloxy)ethane-1-thiol exerts its effects involves the thiol group (-SH). Thiols are known to participate in redox reactions, where they can be oxidized to form disulfides and reduced back to thiols. This thiol-disulfide interconversion is crucial in maintaining the redox balance in biological systems and in the formation of disulfide bonds in proteins .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simple thiol with the formula C2H6S, known for its strong odor and use as an odorant in natural gas.
3-Methyl-1-butanethiol: Another thiol with a strong odor, commonly found in skunk scent.
Uniqueness
2-(But-3-en-1-yloxy)ethane-1-thiol is unique due to its specific structure, which includes both an alkene (but-3-en-1-yloxy) and a thiol (ethane-1-thiol) group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C6H12OS |
---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-but-3-enoxyethanethiol |
InChI |
InChI=1S/C6H12OS/c1-2-3-4-7-5-6-8/h2,8H,1,3-6H2 |
InChI Key |
WKKDFAJETJERKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOCCS |
Origin of Product |
United States |
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